N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE
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Overview
Description
N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that the compound may target bacterial cells or specific enzymes within these cells.
Mode of Action
It’s known that many antibacterial agents work by inhibiting essential bacterial enzymes or disrupting bacterial cell walls . This compound could potentially work in a similar manner.
Biochemical Pathways
Given its potential antibacterial activity , it may interfere with pathways essential for bacterial growth and survival, such as cell wall synthesis or DNA replication.
Result of Action
If it does exhibit antibacterial activity , it could potentially lead to the death of bacterial cells or the inhibition of their growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the Butanamide Moiety: The butanamide group can be attached via amide bond formation using appropriate carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
- (2S)-2-[(2-fluorobenzene)sulfonamido]-N-{5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-(methylsulfanyl)butanamide
- N-(2-fluoro-5-methylphenyl)-2-[(2-fluorobenzene)sulfonamido]-4-(methylsulfanyl)butanamide
Uniqueness
N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is unique due to its specific combination of a fluorophenyl group, a thiadiazole ring, and a butanamide moiety
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS2/c1-2-5-11(18)15-12-16-17-13(20-12)19-8-9-6-3-4-7-10(9)14/h3-4,6-7H,2,5,8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKKHGGVFKYFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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